![molecular formula C13H19N7 B7568056 N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)
N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine, commonly known as MTP3, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine-based compounds and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of MTP3 is not fully understood. However, it has been proposed that MTP3 inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This leads to the induction of apoptosis, a process of programmed cell death, in cancer cells. MTP3 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects:
MTP3 has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. MTP3 has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This has been shown to improve cognitive function in animal models. Additionally, MTP3 has been shown to exhibit antibacterial and antifungal activity by inhibiting the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTP3 has several advantages for lab experiments. It exhibits potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. MTP3 also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, MTP3 has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. Additionally, the exact mechanism of action of MTP3 is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of MTP3. One potential direction is the development of MTP3-based anticancer drugs. MTP3 has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Another potential direction is the development of MTP3-based antibiotics. MTP3 has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of MTP3 and its effects on various biological processes.
Métodos De Síntesis
The synthesis of MTP3 involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde with 2-amino-4,6-dichloropyrimidine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-(piperidin-3-yl)aniline to obtain MTP3 as a final product. The purity and yield of MTP3 can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MTP3 has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines such as lung cancer, breast cancer, and prostate cancer. MTP3 has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, MTP3 has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7/c1-19-9-12(17-18-19)8-16-11-4-2-7-20(10-11)13-14-5-3-6-15-13/h3,5-6,9,11,16H,2,4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSKWFIMLMYQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CCCN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
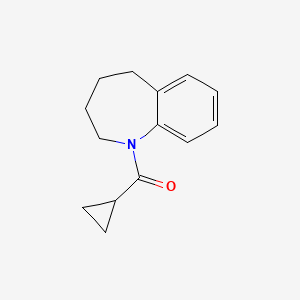
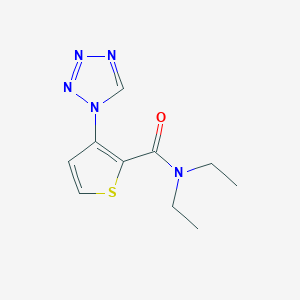
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)
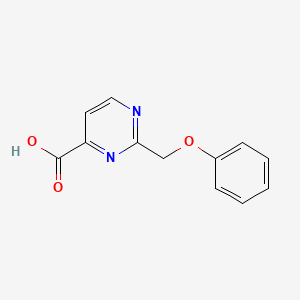
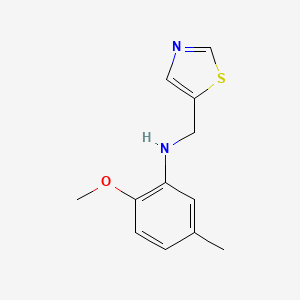
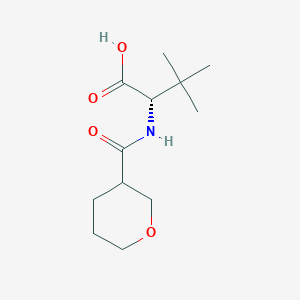
![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)
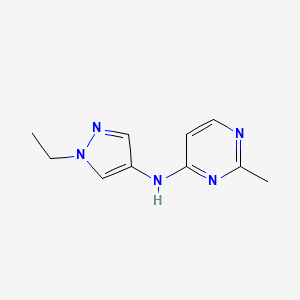
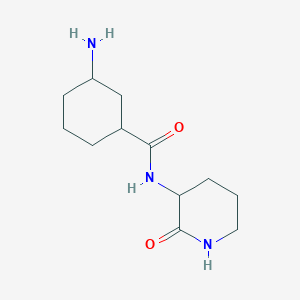
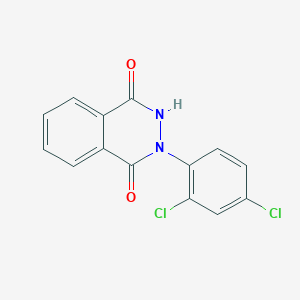
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid](/img/structure/B7568078.png)